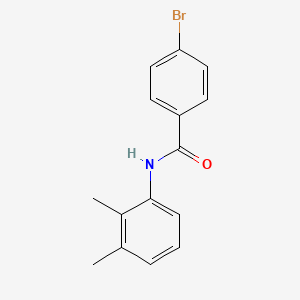

4-bromo-N-(2,3-dimethylphenyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic and Medicinal Chemistry

Benzamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry, meaning they are a common structural motif found in a wide array of biologically active compounds and approved pharmaceutical drugs. researchgate.netnanobioletters.com The amide functional group is a cornerstone of peptide and protein chemistry, and its presence in small molecules often facilitates crucial interactions with biological targets. The versatility of the benzamide core allows for diverse chemical modifications at both the benzoyl and the N-phenyl rings, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule to achieve desired biological effects. nanobioletters.com These derivatives have been explored for a vast range of therapeutic applications, including as anti-cancer, antimicrobial, anti-inflammatory, and anti-psychotic agents. researchgate.netnanobioletters.com

Overview of the N-Arylbenzamide Chemical Class

The N-arylbenzamide class, to which 4-bromo-N-(2,3-dimethylphenyl)benzamide belongs, is characterized by a benzamide linkage where the amide nitrogen is attached to an aromatic ring. This structural arrangement imparts a degree of rigidity to the molecule. The relative orientation of the two aromatic rings can be influenced by the substitution pattern, affecting how the molecule fits into the binding pockets of proteins and other biological targets. researchgate.net Research on various N-arylbenzamides has demonstrated a wide spectrum of biological activities. For instance, different substitution patterns on the N-aryl ring have led to the development of potent enzyme inhibitors, receptor antagonists, and modulators of cellular pathways. nih.gov

Contextualization of this compound within Benzamide Research

This compound features a bromine atom on the 4-position of the benzoyl ring and two methyl groups on the 2- and 3-positions of the N-phenyl ring. Halogen atoms like bromine are known to modulate a molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity to biological targets. The dimethylphenyl group introduces specific steric and electronic features.

Despite its clear definition and commercial availability for research purposes, a thorough review of scientific databases reveals a notable lack of published studies focusing specifically on the synthesis, characterization, or biological evaluation of this compound. While extensive research exists on analogous structures, such as 4-bromo-N-phenylbenzamide and other substituted N-arylbenzamides, the unique combination of substituents in the title compound has not been the subject of dedicated investigation in the available literature. researchgate.net Therefore, its specific chemical properties, potential biological activities, and applications are yet to be determined and reported.

The following table outlines the basic chemical identifiers for this compound, which are available from chemical supplier databases.

| Identifier | Value |

| CAS Number | 331270-86-1 |

| Molecular Formula | C15H14BrNO |

| Molecular Weight | 304.18 g/mol |

Due to the absence of specific research data, further details regarding its synthesis, spectroscopic characteristics, crystal structure, and biological activities cannot be provided at this time. The compound represents an area of potential future investigation within the broader field of benzamide research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2,3-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABJIFVOCNILP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N 2,3 Dimethylphenyl Benzamide and Analogous Structures

Established Synthetic Pathways for N-Arylbenzamides

The traditional synthesis of N-arylbenzamides, including 4-bromo-N-(2,3-dimethylphenyl)benzamide, relies on well-established organic chemistry principles. These methods are characterized by their reliability and widespread use in academic and industrial laboratories.

Amide Bond Formation via Activated Carboxylic Acid Derivatives and Amine Coupling

A cornerstone of N-arylbenzamide synthesis is the coupling reaction between an amine and a carboxylic acid that has been "activated" to increase its reactivity. The most common approach involves converting the carboxylic acid into a more electrophilic derivative, such as an acyl chloride. For the target molecule, this would involve the reaction of 4-bromobenzoyl chloride with 2,3-dimethylaniline. A similar synthesis is reported for 4-bromo-N-(2-nitrophenyl)benzamide, where 4-bromobenzoyl chloride is reacted with 2-nitroaniline (B44862) in refluxing acetonitrile (B52724) for one hour to yield the desired product. nih.govresearchgate.net

Beyond acyl chlorides, various other activating agents are employed. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used to facilitate the direct coupling of carboxylic acids and amines. cbijournal.com These reagents form a highly reactive O-acylisourea intermediate which is then readily attacked by the amine. The efficiency of these methods can be enhanced by using additives that prevent side reactions and epimerization. cbijournal.comnih.gov A study demonstrated the successful synthesis of N'-Benzoyl benzohydrazide (B10538) and N-phenylbenzamide derivatives in high yields (70-89%) at room temperature using EDC.HCl in a polyethylene (B3416737) glycol (PEG-400) medium. cbijournal.com Another powerful activation method uses triphosgene (B27547) (bis(trichloromethyl) carbonate), which can convert carboxylic acids into highly active species that react rapidly with amines to form amides in high yields, often without significant epimerization. nih.gov

Table 1: Comparison of Activating Agents for Amide Bond Formation

| Activating Agent/Method | Intermediate | Key Advantages | Reference |

|---|---|---|---|

| Acyl Chlorides (e.g., from SOCl₂) | Acyl chloride | High reactivity, readily available reagents | nih.govresearchgate.net |

| Carbodiimides (e.g., EDC) | O-acylisourea | Mild conditions, direct use of carboxylic acid | cbijournal.com |

Halogenation Strategies for Benzamide (B126) Scaffolds

The introduction of a halogen atom, such as bromine, onto the benzamide framework is a critical step for synthesizing compounds like this compound. This can be achieved either by starting with a pre-halogenated building block (e.g., 4-bromobenzoic acid) or by halogenating a pre-formed benzamide scaffold.

Regioselective halogenation allows for the precise placement of the halogen atom on the aromatic ring. Palladium(II)-catalyzed protocols have been developed for the ortho-halogenation (bromination, chlorination, and iodination) of primary benzamides, using the amide group itself as a directing group to guide the halogen to the adjacent position. researchgate.net While the target compound features para-bromination, these methods highlight the ability to control halogen placement through catalysis. For more complex molecules, peptide-based catalysts have been used to achieve enantioselective bromination, creating axially chiral benzamides. researchgate.netnih.gov This advanced strategy demonstrates a high level of control over both regioselectivity and stereochemistry.

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, sustainable, and versatile methods. For brominated benzamides, these include electrochemical techniques and sophisticated catalytic systems.

Electrochemical Synthesis Techniques for Brominated Benzamides

Electrosynthesis offers a greener alternative to traditional chemical reagents by using electricity to drive reactions. In the context of amide synthesis, electrochemical methods can be used to generate halogenating agents in situ, avoiding the need to handle hazardous materials like elemental bromine. rsc.org This is often achieved by oxidizing a bromide salt at the anode to produce bromine, which then reacts with the substrate. rsc.org

Palladium-catalyzed electrochemical bromination of benzamide derivatives has been demonstrated as a viable technique. researchgate.net Another example is the electrochemical electrophilic bromination and spirocyclization of N-benzyl-acrylamides, which uses 2-bromoethan-1-ol as the bromine source in a paired electrolysis setup. rsc.org This process generates low concentrations of the active bromine electrophile from both cathodic reduction and anodic oxidation, leading to the formation of brominated products in good yields under mild conditions. rsc.org

Catalytic Methodologies in Benzamide Synthesis (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying benzamide structures. The Suzuki-Miyaura coupling, which typically forms carbon-carbon bonds between an organoboron compound and an organohalide, is one of the most important reactions in modern organic synthesis. mdpi.com This reaction can be applied to halogenated benzamides to introduce a wide variety of aryl or alkyl groups, thus creating diverse libraries of benzamide analogues.

More recently, the Suzuki-Miyaura reaction has been adapted to utilize amides themselves as coupling partners through the activation and cleavage of the robust N-C(O) bond. acs.orgresearchgate.net This allows for the synthesis of biaryl ketones from primary benzamides. researchgate.net A related palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling of amides has also been developed, which directly produces biaryl compounds. rsc.org These innovative catalytic methods expand the utility of benzamides as versatile synthetic intermediates.

Optimization of Reaction Conditions and Yield for Benzamide Analogue Preparation

Achieving high yields and purity in the synthesis of benzamide analogues requires careful optimization of reaction parameters. Key variables include the choice of solvent, reaction temperature, catalyst loading, and the stoichiometry of reagents.

Systematic screening of these conditions is crucial for developing an efficient protocol. For example, in the synthesis of N-(pyridin-2-yl)benzamide, a study varied solvents, temperature, and the molar percentage of an iodine-alumina catalyst to maximize the product yield. The optimal conditions were found to be solvent-free at 110 °C with a 20 mol% catalyst loading, which resulted in an 82% yield. researchgate.net

Table 2: Example of Reaction Condition Optimization for N-(pyridin-2-yl)benzamide Synthesis researchgate.net

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | Water | Room Temp | 10 | 0 |

| 5 | Toluene | 110 | 10 | 58 |

| 9 | Toluene | 110 | 20 | 74 |

Green Chemistry Principles in Benzamide Synthesis

The synthesis of benzamides, a critical class of compounds in pharmaceuticals and materials science, has traditionally relied on methods that are often inefficient in terms of atom economy and generate significant chemical waste. The increasing emphasis on sustainable chemical manufacturing has propelled the application of the twelve principles of green chemistry to benzamide synthesis. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of producing this compound and its analogs, these principles guide the development of cleaner, safer, and more efficient synthetic methodologies.

A cornerstone of green chemistry is the concept of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.netrsc.org Traditional methods for synthesizing N-aryl benzamides, such as the Schotten-Baumann reaction, typically involve the reaction of an amine with an acyl chloride. While often high-yielding, this method has poor atom economy because a stoichiometric amount of base is required to neutralize the hydrogen chloride byproduct, leading to the formation of a salt waste product. libretexts.org

For the synthesis of this compound from 4-bromobenzoyl chloride and 2,3-dimethylaniline, the reaction generates hydrogen chloride, which is typically neutralized by a base like triethylamine, forming triethylammonium (B8662869) chloride as a waste byproduct.

In contrast, direct amidation—the reaction of a carboxylic acid with an amine—produces only water as a byproduct, representing a 100% theoretical atom economy. researchgate.net However, this reaction is often thermodynamically unfavorable and requires harsh conditions or catalytic activation.

Another key metric for evaluating the environmental impact of a chemical process is the Environmental Factor (E-Factor) , which is defined as the total mass of waste generated per unit of product. sheldon.nlchembam.com The E-Factor includes all waste streams, such as byproducts, solvent losses, and leftover reagents. sheldon.nl Traditional amide synthesis methods often have high E-Factors, particularly in the pharmaceutical sector, due to multi-step processes and extensive purification. rsc.org Green methodologies aim to significantly lower the E-Factor by minimizing waste at its source.

The application of green chemistry to benzamide synthesis focuses on several key areas: the use of catalysts to enable more efficient reactions under milder conditions, the replacement of hazardous solvents with greener alternatives, and the development of solvent-free reaction conditions. bohrium.comresearchgate.netresearchgate.net

Catalytic methods are central to green amide bond formation. Biocatalysis, for instance, utilizes enzymes like Candida antarctica lipase (B570770) B (CALB) to catalyze the direct amidation of carboxylic acids and amines with high selectivity and under mild conditions. nih.gov This enzymatic approach avoids the need for activating agents and often proceeds in greener solvents, leading to excellent yields and simplified purification. nih.gov

Greener solvents play a crucial role in reducing the environmental footprint of chemical synthesis. rsc.org A significant portion of the waste generated in chemical processes comes from volatile organic solvents (VOCs), many of which are hazardous. researchgate.net Research has focused on identifying and utilizing benign alternatives such as water, supercritical fluids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). researchgate.netnih.gov Cyrene™, a solvent derived from cellulose, has also emerged as a promising biodegradable alternative to conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF) for amide synthesis from acyl chlorides. researchgate.net

The table below summarizes various green solvents that have been investigated as replacements for traditional solvents in amide synthesis.

| Green Solvent | Abbreviation | Source/Type | Key Advantages in Amide Synthesis |

|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Biomass-derived | Higher boiling point than THF, forms azeotropes with water for easy removal. researchgate.net |

| Cyclopentyl methyl ether | CPME | Synthetic | High boiling point, low water miscibility, stable to acids/bases. nih.gov |

| Dihydrolevoglucosenone | Cyrene™ | Biomass-derived (Cellulose) | Biodegradable, viable substitute for DMF and NMP. researchgate.net |

| γ-Valerolactone | GVL | Biomass-derived | Low toxicity, biodegradable. bohrium.com |

| p-Cymene | - | Biomass-derived (Terpene) | High boiling point, useful for high-temperature reactions. bohrium.com |

Solvent-free synthesis represents an ideal green chemistry scenario, as it completely eliminates solvent-related waste. researchgate.net Techniques such as microwave irradiation can facilitate solvent-free reactions by providing efficient energy transfer, often leading to shorter reaction times and higher yields. researchgate.net For example, the decomposition of N-aryl-N'-benzoylthioureas to form N-substituted benzamides has been successfully carried out under solvent-free conditions using microwave irradiation with an iodine-alumina catalyst. researchgate.net

The table below presents selected research findings on greener synthetic methods for N-aryl benzamides and analogous structures, highlighting the potential applicability of these principles to the synthesis of this compound.

| Methodology | Reactants | Catalyst/Conditions | Key Green Advantage | Yield |

|---|---|---|---|---|

| Enzymatic Amidation | Carboxylic Acids + Amines | Candida antarctica lipase B (CALB), CPME solvent, 60°C | Biocatalytic, green solvent, no additives. nih.gov | >99% conversion nih.gov |

| Microwave-Assisted Solvent-Free Synthesis | N-aryl-N'-benzoylthioureas | Iodine-alumina, Microwave (100 W) | Solvent-free, rapid reaction. researchgate.net | Good to excellent researchgate.net |

| Acyl Chloride Aminolysis in Bio-solvent | Acyl Chlorides + Amines | Cyrene™ solvent | Use of a biodegradable, bio-based solvent. researchgate.net | High researchgate.net |

| Visible-Light-Induced Iron Catalysis | Nitroarenes + Chloroalkanes | Iron catalyst, visible light | Avoids pre-formed amines and acylating agents, high step economy. rsc.org | Good to excellent rsc.org |

| Metal-Free Organocatalysis | Lactones + Aromatic Amines | Bicyclic guanidine (B92328) catalyst | Avoids transition metals, mild conditions. ulisboa.pt | High ulisboa.pt |

By integrating these green chemistry principles—maximizing atom economy, utilizing catalysis, employing safer solvents, and minimizing energy consumption—the synthesis of this compound and related compounds can be shifted towards more sustainable and environmentally responsible pathways.

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

The molecular structure of related benzamides, such as 4-bromo-N-phenylbenzamide, is often twisted. nih.gov For instance, the dihedral angle between the phenyl and 4-bromophenyl rings in this analogue is 58.63 (9)°. nih.gov The central N-C=O plane is also twisted with respect to the neighboring rings. nih.gov Similar calculations for 4-bromo-N-(2,3-dimethylphenyl)benzamide would elucidate the steric influence of the two methyl groups on the dimethylphenyl ring, which likely forces a significant dihedral angle between the two aromatic systems.

Electronic structure calculations yield valuable data on the molecule's reactivity and spectral properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Length of the bond between the carbon of the phenyl ring and the bromine atom. |

| C=O Bond Length | ~1.23 Å | Length of the carbonyl double bond in the amide group. |

| C-N Bond Length | ~1.36 Å | Length of the single bond between the carbonyl carbon and the nitrogen atom. |

| Dihedral Angle (Bromo-Ring/Amide) | 20-30° | The twist between the plane of the 4-bromophenyl ring and the amide plane. |

Quantum Chemical Modeling of Reaction Mechanisms and Energetics

Quantum chemical modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. diva-portal.org For a compound like this compound, this could involve modeling its synthesis, typically via the reaction of 4-bromobenzoyl chloride with 2,3-dimethylaniline.

Computational models can trace the energetic profile of the nucleophilic acyl substitution reaction. This involves calculating the relative energies of the reactants, the tetrahedral intermediate, the transition states, and the final products. Such studies clarify the roles of catalysts, solvents, and substituent effects on the reaction rate and yield. diva-portal.org By understanding the energetics, reaction conditions can be optimized. For instance, modeling can show how the electron-withdrawing nature of the bromine atom and the electron-donating, sterically hindering methyl groups influence the reactivity of the starting materials and the stability of intermediates.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). samipubco.com Benzamide (B126) derivatives are known to exhibit a range of biological activities, and docking simulations are crucial for understanding their mechanism of action at a molecular level. nih.gov

In a hypothetical docking study, this compound could be evaluated as an inhibitor against a specific enzyme target, such as elastase or a kinase. nih.govresearchgate.net The simulation would place the ligand into the active site of the receptor and score the different binding poses based on a scoring function, which approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction. tandfonline.com

The results would highlight key intermolecular interactions, such as:

Hydrogen Bonds: The amide group's N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor.

Hydrophobic Interactions: The two aromatic rings and the methyl groups can form favorable hydrophobic contacts with nonpolar residues in the receptor's binding pocket.

Halogen Bonds: The bromine atom can potentially form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

These simulations provide a structural basis for the ligand's affinity and selectivity, guiding the design of more potent and specific analogues. tandfonline.com

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Human Neutrophil Elastase | -7.8 | Ser195, His57, Val216 | Hydrogen bond with Ser195; Hydrophobic interactions with Val216. |

Conformational Analysis via Computational Methods

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the molecule's potential energy surface to identify stable, low-energy conformers.

A key conformational feature of N-aryl benzamides is the rotation around the C-N amide bond and the bonds connecting the aryl rings to the amide group. nih.gov Due to the partial double-bond character of the C-N amide bond, rotation is restricted, leading to distinct cis and trans conformers, with the trans conformer typically being more stable. nih.gov

Further complexity arises from the rotation of the two aromatic rings. The steric bulk of the ortho-methyl group on the 2,3-dimethylphenyl ring forces a significant twist relative to the amide plane to avoid steric clashes. Similarly, the 4-bromophenyl ring will adopt a preferred rotational angle. Computational methods, such as potential energy surface scans, can systematically rotate these bonds and calculate the energy at each step, revealing the most stable conformations and the energy barriers between them. Crystal structure data from closely related compounds like 4-bromo-N-(2-hydroxyphenyl)benzamide and 4-bromo-N-phenylbenzamide show that significant dihedral angles between the rings and the central amide plane are common. researchgate.netresearchgate.net

Table 3: Key Conformational Dihedral Angles

| Dihedral Angle | Description | Typical Range |

|---|---|---|

| ω (O=C-N-C) | Defines the amide bond planarity (cis/trans). | ~180° (trans) |

| τ1 (C-C-C=O) | Torsion angle between the 4-bromophenyl ring and the carbonyl group. | 25-35° |

In Vitro Biological Activity and Mechanistic Insights

General Overview of Biological Activities Exhibited by Benzamide (B126) Derivatives

Benzamide derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide array of pharmacological effects. These biological activities have led to extensive research and the development of numerous novel benzamide derivatives for various therapeutic applications. The versatility of the benzamide scaffold allows for structural modifications that can modulate its biological profile, leading to compounds with a range of activities including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. nanobioletters.comresearchgate.net The core structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a key pharmacophore that can interact with various biological targets.

The broad spectrum of biological activities is attributed to the ability of the amide group to form hydrogen bonds and the potential for the aromatic ring to engage in various interactions with biological macromolecules. nih.gov Consequently, benzamide derivatives have been investigated for their potential as enzyme inhibitors, with some showing promise as histone deacetylase (HDAC) inhibitors and inhibitors of bacterial cell division protein FtsZ. researchgate.netnih.gov Their diverse biological implications continue to drive scientific interest in the synthesis and evaluation of new benzamide-based compounds. nanobioletters.com

Antimicrobial Potential

While specific antimicrobial data for 4-bromo-N-(2,3-dimethylphenyl)benzamide is not extensively available in the public domain, the broader class of benzamide derivatives has demonstrated significant antimicrobial potential.

Antibacterial Activity (Gram-positive and Gram-negative strains)

Substituted benzamides have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel benzamide derivatives have shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.govgoogle.com The antibacterial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

One study on a series of N-benzamide derivatives reported that some compounds exhibited good antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com The table below summarizes the antibacterial activity of selected benzamide derivatives from a study, highlighting the zone of inhibition and minimum inhibitory concentration (MIC) values.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) |

| 5a | B. subtilis | 25 | 6.25 |

| E. coli | 31 | 3.12 | |

| 6b | B. subtilis | 24 | 6.25 |

| E. coli | - | - | |

| 6c | B. subtilis | - | - |

| E. coli | 24 | 3.12 | |

| Data derived from a study on N-benzamide derivatives. nanobioletters.com |

Antifungal Activity

In addition to antibacterial properties, benzamide derivatives have also been investigated for their antifungal potential. nanobioletters.com A study on novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety demonstrated good fungicidal activities against a panel of eight fungi at a concentration of 50 mg/L. nih.gov One particular compound, 7h, showed superior inhibitory activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.gov Another study reported that a synthesized benzimidazole (B57391) derivative showed a low MIC value against the eukaryotic microorganism Candida albicans. researchgate.net

In Vitro Assay Methodologies (e.g., Microdilution, Agar (B569324) Disk Diffusion)

The antimicrobial activity of benzamide derivatives is commonly evaluated using standard in vitro microbiological techniques. The agar disk diffusion method is a widely used qualitative assay to screen for antimicrobial activity. nanobioletters.com In this method, a standardized microbial suspension is spread on an agar plate, and paper discs impregnated with the test compound are placed on the surface. The diameter of the zone of inhibition around the disc indicates the extent of the compound's activity.

For a quantitative measure of antimicrobial potency, the broth microdilution method is frequently employed to determine the Minimum Inhibitory Concentration (MIC). nanobioletters.com This technique involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after a specified incubation period.

Proposed Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

A key mechanism through which some benzamide derivatives exert their antibacterial effect is the inhibition of the bacterial cell division protein FtsZ. nih.gov FtsZ is a crucial and highly conserved protein that forms a contractile ring (Z-ring) at the division site, which is essential for bacterial cytokinesis. nih.gov By targeting FtsZ, these benzamide compounds can disrupt cell division, leading to filamentation and eventual cell death. This mode of action is particularly promising as FtsZ is a novel target, potentially circumventing existing antibiotic resistance mechanisms.

Anticancer Research Applications

Benzamide derivatives have emerged as a promising class of compounds in anticancer research, with several novel derivatives being designed, synthesized, and evaluated for their therapeutic potential. researchgate.netnih.gov These compounds have been shown to exhibit antiproliferative activity against a variety of cancer cell lines. researchgate.net

One of the significant mechanisms of action for the anticancer effects of certain benzamide derivatives is the inhibition of histone deacetylases (HDACs). researchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with the development and progression of cancer. By inhibiting HDACs, benzamide derivatives can lead to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. researchgate.net

A recent study reported the design and synthesis of 21 benzamide derivatives, with one compound, BJ-13, showing potent antiproliferative activity against multiple cancer cell lines, particularly gastric cancer cells. nih.gov Mechanistic studies revealed that BJ-13 induced apoptosis through the accumulation of intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov Another novel benzamide derivative, VKNG-2, was found to inhibit the ABCG2 transporter, a protein associated with multidrug resistance in cancer cells, thereby restoring the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com

The table below presents the anticancer activity of a promising benzamide derivative against various cancer cell lines, as indicated by IC50 values.

| Cell Line | Cancer Type | IC50 (µM) for Compound BJ-13 |

| MGC-803 | Gastric Cancer | 1.5 ± 0.2 |

| BGC-823 | Gastric Cancer | 2.1 ± 0.3 |

| SGC-7901 | Gastric Cancer | 2.8 ± 0.4 |

| HCT-116 | Colon Cancer | 3.5 ± 0.5 |

| A549 | Lung Cancer | 4.2 ± 0.6 |

| Data represents the antiproliferative activity of a novel benzamide derivative. nih.gov |

Following a comprehensive search of scientific databases and literature, it has been determined that there is no publicly available research data detailing the specific in vitro biological activities for the chemical compound “this compound” that align with the requested article outline.

The search did not yield any specific studies on this compound's cytotoxicity against cancer cell lines, its activity as an inhibitor of Tyrosine Kinases or FGFR1, its ability to induce apoptosis, its effect on cellular signaling pathways such as PLCγ1 or ERK, or its potential anticonvulsant activity. Furthermore, no in vitro assays elucidating its molecular targets or binding mechanisms were found.

While research exists for structurally related benzamide derivatives, the strict requirement to focus solely on “this compound” prevents the inclusion of that data. Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

Applications of 4 Bromo N 2,3 Dimethylphenyl Benzamide As a Chemical Intermediate

Role in the Synthesis of More Complex Organic Molecules

The presence of a bromine atom on the benzoyl ring of 4-bromo-N-(2,3-dimethylphenyl)benzamide provides a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex organic molecules. One of the most common applications of this bromo-derivative is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 4-position of the benzoyl ring, leading to the generation of diverse molecular scaffolds.

For instance, the bromine atom can be readily substituted with aryl, heteroaryl, or alkyl groups through Suzuki coupling, thereby extending the carbon framework of the molecule. This is a crucial step in building the core structures of many biologically active compounds. Similarly, the Heck reaction allows for the introduction of vinyl groups, which can be further functionalized. The Buchwald-Hartwig amination provides a direct route to introduce nitrogen-containing substituents, a common feature in many pharmaceutical agents. The ability to participate in these and other coupling reactions makes this compound a key precursor for creating libraries of compounds for high-throughput screening in drug discovery.

Utility in Pharmaceutical and Agrochemical Intermediate Production

The benzamide (B126) moiety is a well-recognized pharmacophore present in numerous approved drugs and agrochemicals. Consequently, this compound serves as a critical intermediate in the synthesis of new therapeutic agents and crop protection products.

In the pharmaceutical industry, this compound is a precursor for the synthesis of various kinase inhibitors. nih.govsemanticscholar.org Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. The general structure of many kinase inhibitors includes a heterocyclic core attached to an N-arylbenzamide unit. In this context, this compound can be elaborated through a series of synthetic steps to construct these complex inhibitors. For example, a related compound, 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, has been utilized in the design and synthesis of novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer. nih.gov The synthesis of these inhibitors often involves an initial amidation to form the benzamide core, followed by cross-coupling reactions to introduce the necessary pharmacophoric groups.

In the agrochemical sector, derivatives of N-phenylbenzamides have shown potent insecticidal and fungicidal activities. semanticscholar.orggoogle.com A closely related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, is a key intermediate in the synthesis of the insecticide cyantraniliprole. mdpi.com This highlights the potential of this compound as a precursor for the development of new and effective crop protection agents. The synthesis of such agrochemicals often involves the strategic modification of the benzamide structure to optimize its biological activity and environmental profile.

Development of New Materials Utilizing Benzamide Derivatives

The rigid and planar structure of the benzamide group, coupled with its ability to form strong hydrogen bonds, makes it an attractive component for the design of novel polymers and functional materials. While direct applications of this compound in materials science are not extensively documented, the broader class of benzamide derivatives is actively being explored for the creation of high-performance polymers such as polyamides and polyimides. ntu.edu.twmdpi.comresearchgate.net

The bromine atom in this compound offers a potential site for polymerization or for grafting onto existing polymer backbones. For example, it could be converted into other functional groups, such as an amino or a carboxylic acid group, to create a bifunctional monomer suitable for polycondensation reactions. The resulting polymers could exhibit desirable properties such as high thermal stability, mechanical strength, and specific electronic or optical characteristics. The N-(2,3-dimethylphenyl) portion of the molecule can influence the solubility and processing characteristics of the resulting polymers. The development of new materials from benzamide derivatives is an active area of research with potential applications in electronics, aerospace, and biomedical devices. weizmann.ac.ilnjit.eduverizonaonlinepublishing.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.